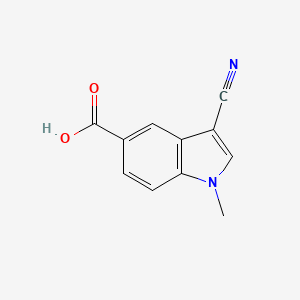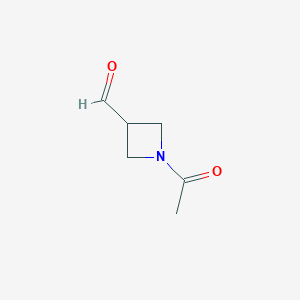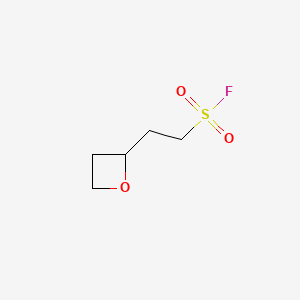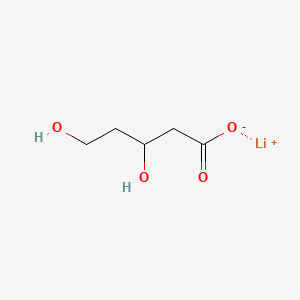
Lithium(1+) 3,5-dihydroxypentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 3,5-dihydroxypentanoate is a lithium salt of 3,5-dihydroxypentanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of lithium, a well-known element in the treatment of psychiatric disorders, combined with the unique structure of 3,5-dihydroxypentanoic acid, makes this compound a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 3,5-dihydroxypentanoate typically involves the neutralization of 3,5-dihydroxypentanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent. The reaction can be represented as follows:
3,5-dihydroxypentanoic acid+LiOH→Lithium(1+) 3,5-dihydroxypentanoate+H2O
Industrial Production Methods
Industrial production of this compound may involve the use of lithium carbonate as a lithium source. The process involves the reaction of lithium carbonate with 3,5-dihydroxypentanoic acid in the presence of water, followed by filtration and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) 3,5-dihydroxypentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield 3,5-dioxopentanoic acid or 3,5-dihydroxy-2-pentanone.
Reduction: Reduction can produce 3,5-dihydroxypentanol.
Substitution: Substitution reactions can yield compounds like 3,5-dichloropentanoic acid.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 3,5-dihydroxypentanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of lithium’s known biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in the treatment of psychiatric disorders.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Lithium(1+) 3,5-dihydroxypentanoate involves the interaction of lithium ions with various molecular targets. Lithium ions are known to inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which play roles in cellular signaling pathways. These interactions can modulate neurotransmitter release and receptor sensitivity, contributing to the compound’s potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt used for similar therapeutic purposes.
Lithium orotate: Studied for its potential neuroprotective effects.
Uniqueness
Lithium(1+) 3,5-dihydroxypentanoate is unique due to the presence of the 3,5-dihydroxypentanoic acid moiety, which may confer additional biological activity or alter the pharmacokinetic properties compared to other lithium salts.
Eigenschaften
Molekularformel |
C5H9LiO4 |
|---|---|
Molekulargewicht |
140.1 g/mol |
IUPAC-Name |
lithium;3,5-dihydroxypentanoate |
InChI |
InChI=1S/C5H10O4.Li/c6-2-1-4(7)3-5(8)9;/h4,6-7H,1-3H2,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
OCSQNIVHEHUNIO-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C(CO)C(CC(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate](/img/structure/B13451765.png)
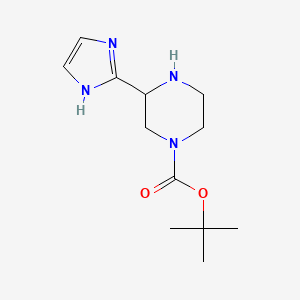
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanol](/img/structure/B13451781.png)
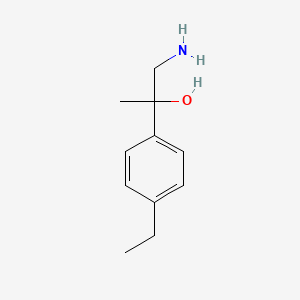
![2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene](/img/structure/B13451790.png)
![6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13451793.png)
![5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid](/img/structure/B13451794.png)
